3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide
Description
3-Methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is further attached to a 2-(methylsulfanyl)phenyl moiety. The methylsulfanyl (SCH₃) group at the ortho position of the phenyl ring enhances lipophilicity, which may improve membrane permeability but could also affect metabolic stability .
Properties
IUPAC Name |
3-methyl-N-(2-methylsulfanylphenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-7-10(16-14-8)12(15)13-9-5-3-4-6-11(9)17-2/h3-7H,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCFEOJNESSKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-(methylsulfanyl)aniline with ethyl 2-bromo-2-methylpropanoate in the presence of a base can lead to the formation of the desired oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The oxazole ring and the substituents can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Structural and Electronic Analysis
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s methylsulfanyl group is weakly electron-donating, enhancing the phenyl ring’s electron density. The methoxy group in ’s compound is strongly electron-donating, which could stabilize charge interactions in biological systems .
- Lipophilicity and Solubility: The methylsulfanyl group (logP ~2.5) increases lipophilicity compared to sulfamoyl (logP ~0.5) or methoxy (logP ~1.0) substituents, suggesting better membrane penetration but lower aqueous solubility .
- Bulkier groups like isopropyl () may further restrict conformational flexibility .
Metabolic and Stability Considerations
- The methylsulfanyl group in the target compound is prone to oxidation, forming sulfoxide or sulfone metabolites, which may alter activity or toxicity. In contrast, sulfamoyl groups () are more polar and resistant to oxidation .
- The methoxy group () is metabolically stable but may undergo demethylation in vivo, impacting pharmacokinetics .
Research Findings and Implications
- Receptor Binding : The target’s methylsulfanyl group may engage in hydrophobic interactions, whereas sulfamoyl () or methoxy () groups could participate in hydrogen bonding.
- Toxicity : Chlorinated analogs () may exhibit higher toxicity due to bioaccumulation risks, whereas the target compound’s SCH₃ group offers a balance of lipophilicity and metabolic clearance .
- Synthetic Accessibility: The target compound’s synthesis likely involves straightforward coupling of 3-methyl-1,2-oxazole-5-carboxylic acid with 2-(methylsulfanyl)aniline. In contrast, ’s compound requires multi-step functionalization of the ethylamino chain .
Biological Activity
3-Methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide is a compound of interest due to its unique structural properties and potential biological applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features an oxazole ring, a carboxamide group, and a methylthio-substituted phenyl moiety. Its IUPAC name is N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide. The presence of the methylthio group is significant as it may enhance the compound's reactivity and biological interactions compared to similar compounds lacking this group.
The biological activity of 3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can block substrate access and hinder catalytic activity.
- Signal Transduction Interference : It may disrupt various signal transduction pathways, affecting cellular responses.
- DNA Interaction : Potential interference with DNA replication processes has been suggested, which could lead to cytotoxic effects in rapidly dividing cells.
Anticancer Activity
Research indicates that 3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 40.54 | Apoptosis via caspase activation |
| Caco-2 | 29.77 | Cell cycle arrest |
Antioxidant Activity
The compound has demonstrated antioxidant properties, which contribute to its protective effects against oxidative stress in cells. The antioxidant capacity was assessed using various assays such as DPPH and ABTS.
| Assay Type | Activity Level |
|---|---|
| DPPH | IC50 = 18.33 μg/mL |
| ABTS | 28.23 ± 0.06% |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines in cellular models.
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines, highlighting its ability to reduce cell viability significantly compared to controls.
- Antioxidant Evaluation : Another research article focused on the antioxidant potential of similar oxazole derivatives, indicating that modifications like the methylthio group enhance radical scavenging activity.
- In Vivo Studies : Animal model studies have suggested that administration of this compound leads to reduced tumor growth and improved survival rates in treated groups compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
